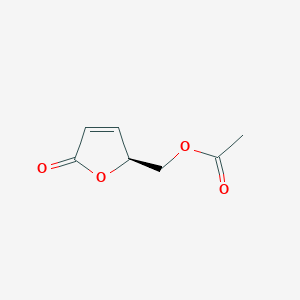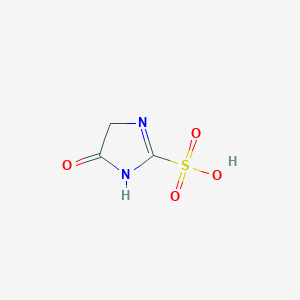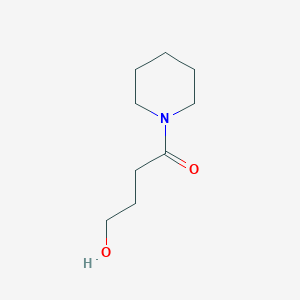![molecular formula C7H5NO B3359561 3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 864149-46-2](/img/structure/B3359561.png)
3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one
Overview
Description
3-Azabicyclo[4.2.0]octa-1,3,5-triene-7-one is a chemical compound with the molecular formula C7H5NO . It is a derivative of azabicyclo octa-1,3,5-triene .
Synthesis Analysis
The synthesis of 3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one and its analogues has been reported in the literature . These compounds were synthesized from the corresponding 2,4-dihydroxoquinoline derivative through multistep reactions .Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, five hydrogen atoms, and one nitrogen atom . The average mass of the molecule is 119.121 Da, and the monoisotopic mass is 119.037117 Da .Scientific Research Applications
Antimicrobial and Anticancer Activities
A study by Kayarmar et al. (2014) focused on the synthesis of novel 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues of 1H-imidazo[4,5-c]quinoline. These compounds were evaluated for their antimicrobial activity against various bacteria and also assessed for cytotoxic activity against HeLa cells. Some of the derivatives showed promising antibacterial and anticancer activities, indicating their potential as therapeutic agents (Kayarmar et al., 2014).
Synthesis of Multicyclic Semi-Alkaloids
Parhizkar et al. (2017) described a method to synthesize 1-azabicyclo[3.3.0]oct-3-en-2-one derivatives through a cascade reaction. This process resulted in the creation of a new class of multicyclic semi-alkaloids with good antimicrobial activity. Their research provides a straightforward approach for synthesizing these compounds, which could have broad applications in drug development (Parhizkar et al., 2017).
Novel Methodologies in Organic Chemistry
Akritopoulou‐Zanze et al. (2007) reported a new methodology for constructing uniquely shaped 3-azabicyclo[4.2.0]octan-4-one derivatives. This process combined the Ugi multicomponent reaction with photochemical transformations, capable of creating multiple stereocenters. This research contributes to the development of novel synthetic methods in organic chemistry (Akritopoulou‐Zanze et al., 2007).
Crystal Structure Analysis
Chantrapromma et al. (2012) conducted a study on a 2-azabicyclo[2.2.2]octa-2,5-diene derivative, analyzing its crystal structure. The study provided insights into the molecular conformation and interactions in the crystal, contributing to the understanding of the physical characteristics of these compounds (Chantrapromma et al., 2012).
Future Directions
The future directions for the research on 3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one could involve further exploration of its synthesis, chemical reactions, and potential applications. Its analogues have shown promising antibacterial and anticancer activities , suggesting that this compound and its derivatives could be a promising class of antibacterial and anticancer agents .
properties
IUPAC Name |
3-azabicyclo[4.2.0]octa-1(6),2,4-trien-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c9-7-3-5-4-8-2-1-6(5)7/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBUVJXVHNZKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C1=O)C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458234 | |
| Record name | 3-AZABICYCLO[4.2.0]OCTA-1,3,5-TRIEN-7-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864149-46-2 | |
| Record name | 3-AZABICYCLO[4.2.0]OCTA-1,3,5-TRIEN-7-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B3359549.png)




![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole](/img/structure/B3359579.png)
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B3359581.png)